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molecular formula C13H14O5 B1363514 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid CAS No. 60427-77-2

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Cat. No. B1363514
M. Wt: 250.25 g/mol
InChI Key: RUWJSSDMIGOBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04939288

Procedure details

A 250 ml one-necked round bottomed flask equipped with reflux condenser, nitrogen inlet, and magnetic stir bar was charged with itaconic anhydride (33.6 g, 0.3 mol) toluene (100 ml) and 4-methoxybenzyl alcohol (41.5 g, 0.3 mol). The solution was then warmed to reflux for 60 minutes and then cooled to room temperature. The solution was poured into a 500 ml Erlenmeyer flask, diluted with 100 ml of hexane and allowed to stand whereupon crystals of pure monoester formed. The product was isolated by filtration on a Buchner funnel and air dried to give 45.4 g, 61% of material with mp 83°-85° C., a second crop, 12.9 g, 17% was isolated after cooling of the filtrate in an ice bath.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][C:2]1=[CH2:3].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CCCCCC>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][O:16][C:5]([CH2:4][C:2]([C:1]([OH:8])=[O:7])=[CH2:3])=[O:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
41.5 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Step Two
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml one-necked round bottomed flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, nitrogen inlet, and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
The solution was poured into a 500 ml Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration on a Buchner funnel and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.4 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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